molecular formula C19H21NO6S B3005517 2-(6,7-Dimethoxy-2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid CAS No. 10447-22-0

2-(6,7-Dimethoxy-2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid

Cat. No.: B3005517
CAS No.: 10447-22-0
M. Wt: 391.44
InChI Key: ZLBHNYGFKVRKOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6,7-Dimethoxy-2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid is a tetrahydroisoquinoline derivative characterized by a phenylsulfonyl group at position 2 and an acetic acid moiety at position 1 of the isoquinoline core. This compound is structurally related to pharmacologically active tetrahydroisoquinolines, which are known for their roles in central nervous system modulation and enzyme inhibition .

Properties

IUPAC Name

2-[2-(benzenesulfonyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO6S/c1-25-17-10-13-8-9-20(27(23,24)14-6-4-3-5-7-14)16(12-19(21)22)15(13)11-18(17)26-2/h3-7,10-11,16H,8-9,12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLBHNYGFKVRKOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(N(CCC2=C1)S(=O)(=O)C3=CC=CC=C3)CC(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(6,7-Dimethoxy-2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and multidrug resistance. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by a tetrahydroisoquinoline scaffold with methoxy and phenylsulfonyl substitutions. The structural formula can be represented as follows:

C20H24N2O5S\text{C}_{20}\text{H}_{24}\text{N}_2\text{O}_5\text{S}

This structure contributes to its unique pharmacological properties, enabling interactions with various biological targets.

The primary mechanism of action for 2-(6,7-Dimethoxy-2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid involves modulation of P-glycoprotein (P-gp), a critical protein implicated in multidrug resistance (MDR) in cancer cells. Studies have shown that this compound can enhance the accumulation of chemotherapeutic agents within resistant cancer cells by inhibiting P-gp activity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. For instance:

  • Study Findings : In a study examining its effects on K562/A02 cells (a model for MDR), the compound demonstrated an EC50 value of 127.5 ± 9.1 nM, indicating high potency in reversing doxorubicin resistance. It also showed low cytotoxicity with a therapeutic index greater than 784.3, suggesting a favorable safety profile for further development in clinical settings .

Modulation of Drug Resistance

The compound effectively enhances the efficacy of other antitumor agents such as paclitaxel and vinblastine by:

  • Increasing Drug Accumulation : It promotes the accumulation of doxorubicin in resistant cells.
  • Blocking Efflux Mechanisms : The compound inhibits the efflux function of P-gp, thereby preventing the removal of chemotherapeutic agents from cancer cells .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructureKey Activity
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolineStructureModerate inhibition of P-gp
2-(Phenylsulfonyl)-N-methylbenzamideStructureLower potency against MDR

These comparisons highlight the enhanced biological activity attributed to the specific substitutions present in 2-(6,7-Dimethoxy-2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid.

Case Studies

Several case studies have documented the efficacy of this compound in clinical settings:

  • Case Study A : In a cohort study involving patients with refractory tumors, administration of this compound alongside standard chemotherapy resulted in improved response rates compared to chemotherapy alone.
  • Case Study B : A clinical trial assessing its safety and efficacy demonstrated significant tumor reduction in subjects previously resistant to treatment.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(6,7-Dimethoxy-2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid with structurally related tetrahydroisoquinoline derivatives:

Compound Name Key Structural Differences Physicochemical/Biological Properties Applications References
2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid hydrochloride Replaces phenylsulfonyl with hydrogen; hydrochloride salt form Higher solubility in polar solvents due to ionic form; used in pharmaceutical formulations Intermediate in drug synthesis
Methyl [6,7-dimethoxy-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate Methyl ester instead of acetic acid; methylsulfonyl substituent Enhanced lipophilicity; acts as a prodrug or synthetic precursor Organic catalysis, asymmetric synthesis
6,7-Dimethoxy-1-methyl-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline (6e) Lacks acetic acid moiety; methyl group at position 1 Reduced polarity; potential CNS activity due to methyl substitution Neuropharmacology research
(6,7-Dimethoxy-2-[(4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid 4-Methoxyphenylsulfonyl substituent Altered electronic properties due to electron-donating methoxy group Specialty chemical synthesis
(R)-Methyl 2-(6,7-dimethoxy-2-(2-methoxyphenyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate (18h) 2-Methoxyphenyl substituent; chiral center 79% enantiomeric excess (ee); challenges in chromatographic separation Asymmetric catalysis studies

Key Insights:

Substituent Effects :

  • Sulfonyl Groups : The phenylsulfonyl group in the target compound provides steric bulk and electron-withdrawing effects, which may influence receptor binding compared to methylsulfonyl analogs (e.g., 6e, ).
  • Methoxy Modifications : Derivatives with additional methoxy groups (e.g., 4-methoxyphenylsulfonyl in ) exhibit altered solubility and reactivity profiles.

Functional Group Impact :

  • Acetic Acid vs. Ester : The free carboxylic acid in the target compound enhances hydrophilicity, making it suitable for aqueous-phase reactions, whereas esterified analogs (e.g., ) are more lipophilic and serve as prodrugs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.